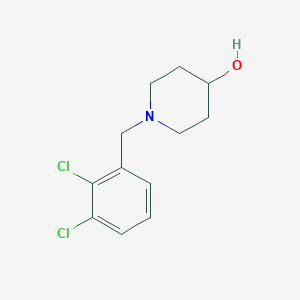

1-(2,3-dichlorobenzyl)-4-piperidinol

Beschreibung

1-(2,3-Dichlorobenzyl)-4-piperidinol is a piperidine derivative featuring a 2,3-dichlorobenzyl substitution at the 1-position and a hydroxyl group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors, such as dopamine D3 ligands . Its synthesis typically involves nucleophilic substitution between 4-piperidinol and 2,3-dichlorobenzyl chloride (CAS 3290-01-5), a reactive alkylating agent .

Eigenschaften

IUPAC Name |

1-[(2,3-dichlorophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-11-3-1-2-9(12(11)14)8-15-6-4-10(16)5-7-15/h1-3,10,16H,4-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZGUYPUCKQBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Substituent Position on the Benzyl Group

Variations in the dichloro-substitution pattern on the benzyl group significantly alter steric and electronic properties:

Impact : The 2,3-dichloro configuration optimizes interactions with hydrophobic pockets in receptor binding sites, as seen in dopamine D3 ligands .

Functional Groups on the Piperidine Ring

The nature of substituents at the 4-position of piperidine influences solubility, lipophilicity, and bioactivity:

| Compound | 4-Position Group | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 1-(2,3-Dichlorobenzyl)-4-piperidinol | -OH | ~2.1 | 10–15 (aqueous) |

| Ethyl 1-(2,3-Dichlorobenzyl)piperidine-4-carboxylate | -COOEt | ~3.8 | <1 (aqueous) |

| [1-(2,6-Dichlorobenzyl)-piperidin-4-yl]-methanol | -CH2OH | ~1.9 | 20–25 (aqueous) |

Key Findings :

- The hydroxyl group in 4-piperidinol enhances water solubility, critical for oral bioavailability.

- Ethyl esters (e.g., AB13156 ) increase lipophilicity, favoring blood-brain barrier penetration but reducing metabolic stability due to esterase susceptibility.

- The primary alcohol in [1-(2,6-dichlorobenzyl)-piperidin-4-yl]-methanol offers intermediate solubility but weaker receptor affinity compared to secondary alcohols .

Core Heterocyclic Structure

Replacement of piperidine with pyrrolidine or piperazine alters conformational flexibility and binding kinetics:

Structural Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.